molecular formula C20H39NO3 B085906 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- CAS No. 106-16-1

9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-

Cat. No. B085906
CAS RN: 106-16-1
M. Wt: 341.5 g/mol
InChI Key: JYDIHAYTECQGQK-UZRURVBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-, also known as OEA, is a naturally occurring fatty acid amide that has gained significant attention in recent years due to its potential therapeutic properties. OEA is synthesized in the small intestine and is involved in the regulation of appetite and energy expenditure. In addition, OEA has been found to have anti-inflammatory, neuroprotective, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- is not fully understood. However, it is believed that 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- acts on several receptors in the body, including the peroxisome proliferator-activated receptor alpha (PPAR-alpha) and the transient receptor potential vanilloid type 1 (TRPV1) receptor. Activation of these receptors leads to the regulation of appetite and energy expenditure, as well as the anti-inflammatory and neuroprotective effects of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-.
Biochemical and Physiological Effects:
9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been found to regulate appetite and energy expenditure by activating PPAR-alpha and TRPV1 receptors. This leads to the suppression of food intake and the increase in energy expenditure. In addition, 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- in lab experiments are its natural occurrence in the body, its ability to regulate appetite and energy expenditure, and its potential therapeutic properties. However, the limitations of using 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- in lab experiments are its relatively low potency and the difficulty in synthesizing it in large quantities.

Future Directions

For the research on 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- include the development of 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- analogs and the investigation of its role in other physiological processes.

Synthesis Methods

9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- can be synthesized in the laboratory by several methods, including the reaction of oleic acid with ethanolamine and the enzymatic conversion of oleoylethanolamide (9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-) to 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- by fatty acid amide hydrolase (FAAH). However, the most common method of synthesis is the reaction of oleic acid with 2-hydroxyethylamine in the presence of a catalyst.

Scientific Research Applications

9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in animal models of arthritis and multiple sclerosis. 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has also been found to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, 9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)- has been shown to have analgesic effects in animal models of pain.

properties

CAS RN

106-16-1

Product Name

9-Octadecenamide, 12-hydroxy-N-(2-hydroxyethyl)-, (9Z,12R)-

Molecular Formula

C20H39NO3

Molecular Weight

341.5 g/mol

IUPAC Name

(Z,12R)-12-hydroxy-N-(2-hydroxyethyl)octadec-9-enamide

InChI

InChI=1S/C20H39NO3/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-20(24)21-17-18-22/h9,12,19,22-23H,2-8,10-11,13-18H2,1H3,(H,21,24)/b12-9-/t19-/m1/s1

InChI Key

JYDIHAYTECQGQK-UZRURVBFSA-N

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCCO)O

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)NCCO)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)NCCO)O

Other CAS RN

106-16-1

Pictograms

Corrosive; Irritant

Origin of Product

United States

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